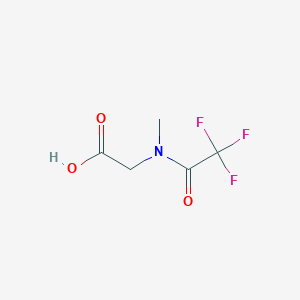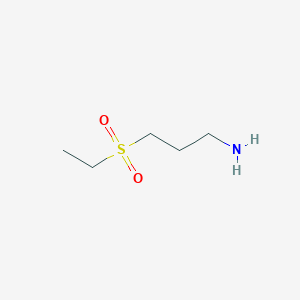
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that combines the indole and oxadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine typically involves the condensation of indole derivatives with oxadiazole precursors. One common method involves the reaction of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO) to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole or oxadiazole rings.
Aplicaciones Científicas De Investigación
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Parkinson’s disease.
Biological Research: It has shown promise in antimicrobial and antiviral studies, indicating potential use in developing new therapeutic agents.
Material Science: The unique structural properties of the compound make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound shares a similar core structure but includes additional substituents that may alter its biological activity.
Indole-1,2,4-oxadiazole derivatives: These compounds have been studied for their α-glucosidase inhibitory activity, highlighting their potential in treating type 2 diabetes.
Uniqueness
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine stands out due to its specific combination of the indole and oxadiazole rings, which confer unique electronic and steric properties. These properties enhance its binding affinity to various biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C10H8N4O/c11-10-13-9(15-14-10)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H2,11,14) |
Clave InChI |
MJOYXDCQQFUMOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C=C1C3=NC(=NO3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B8689166.png)


![5-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)pyridin-2-amine](/img/structure/B8689195.png)

![4-Chloro-7-fluoropyrido[2,3-d]pyrimidine](/img/structure/B8689202.png)


![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)

